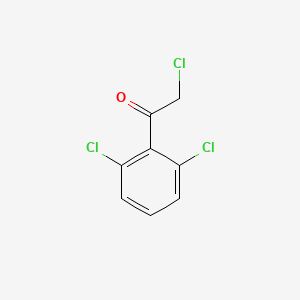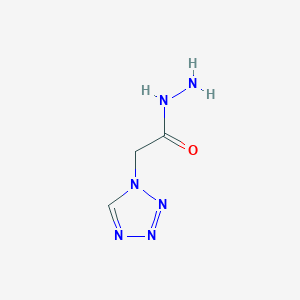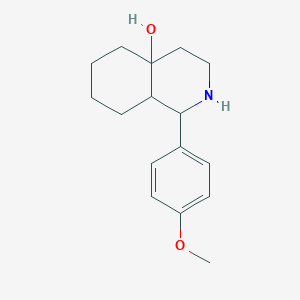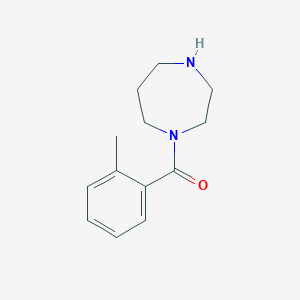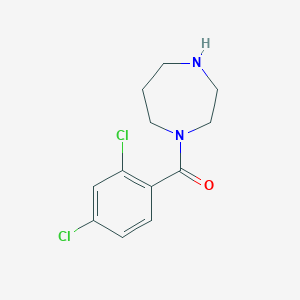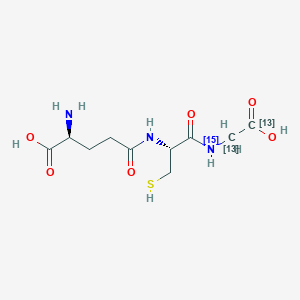
Glutathione-glycine-13C2,15N1
描述
Glutathione-glycine-13C2,15N1 is a stable isotope-labeled form of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications. Glutathione itself is a crucial antioxidant in cells, protecting against oxidative stress and maintaining cellular health.
作用机制
Target of Action
Glutathione-glycine-13C2,15N1, also known as Glutathione-glycine-[13C2,15N] or L-Glutathione reduced-13C2,15N, is a stable isotope-labeled form of glutathione . Glutathione primarily targets enzymes such as glutathione peroxidase and glyoxalase . These enzymes play crucial roles in various biochemical reactions, including the detoxification of harmful substances and the regulation of oxidative stress .
Mode of Action
Glutathione participates in leukotriene synthesis and acts as a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process . Glutathione acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . It participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes .
Pharmacokinetics
It is known that glutathione is synthesized in the cytosol of all cells from their precursor amino acids: glutamic acid, cysteine, and glycine . More research is needed to understand the ADME properties of this compound.
Result of Action
The action of this compound results in the reduction of oxidative stress and the detoxification of harmful substances . It helps maintain the physiological levels of oxidative stress fundamental to control life processes and limits excessive oxidative stress that causes cell and tissue damage .
生化分析
Biochemical Properties
Glutathione-glycine-13C2,15N1 participates in various biochemical reactions. It interacts with enzymes like gamma-glutamyltransferase and dipeptidases during its metabolism . It also plays a significant role in the detoxification of endogenous or exogenous reactive oxygen species and the elimination of xenobiotic compounds .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by protecting against reactive oxygen species and maintaining cellular thiol status . It also plays a role in the regulation of cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its antioxidant property, conferred by the sulfhydryl (SH) group of its cysteine moiety. This allows it to interact with reactive oxygen species/reactive nitrogen species (ROS/RNS), forming oxidized glutathione disulfide (GSSG) upon reduction .
Metabolic Pathways
This compound is involved in the glutathione cycle, a crucial metabolic pathway in the body. This pathway involves the synthesis, utilization, and regeneration of glutathione, with the participation of various enzymes and cofactors .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner similar to unlabeled glutathione. It is absorbed by cells and broken down into its constituent amino acids through the action of enzymes .
Subcellular Localization
The subcellular localization of this compound is widespread, as glutathione is found in virtually all subcellular compartments. This implies the existence of transporters facilitating its transport into and out of various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glutathione-glycine-13C2,15N1 involves the incorporation of stable isotopes into the glutathione molecule. The process typically starts with the synthesis of glycine labeled with carbon-13 and nitrogen-15. This labeled glycine is then used in the peptide synthesis of glutathione. The reaction conditions often involve peptide coupling reagents and protecting groups to ensure the correct assembly of the tripeptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to achieve the desired isotopic labeling and peptide purity. The final product is often purified using high-performance liquid chromatography (HPLC) to ensure its quality and isotopic enrichment.
化学反应分析
Types of Reactions
Glutathione-glycine-13C2,15N1 undergoes various chemical reactions, including:
Oxidation: Glutathione can be oxidized to form glutathione disulfide.
Reduction: It can be reduced back to its thiol form by glutathione reductase.
Conjugation: It can conjugate with various electrophilic compounds through its thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Glutathione reductase and NADPH.
Conjugation: Electrophilic compounds such as xenobiotics and heavy metals.
Major Products Formed
Oxidation: Glutathione disulfide.
Reduction: Reduced glutathione.
Conjugation: Glutathione conjugates with various electrophiles.
科学研究应用
Glutathione-glycine-13C2,15N1 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used in metabolic flux analysis to study biochemical pathways.
Biology: Investigates the role of glutathione in cellular redox homeostasis.
Medicine: Explores its potential therapeutic applications in oxidative stress-related diseases.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
相似化合物的比较
Similar Compounds
Glutathione: The non-labeled form of the compound.
Glutathione disulfide: The oxidized form of glutathione.
L-Glutathione reduced: Another form of reduced glutathione.
Uniqueness
Glutathione-glycine-13C2,15N1 is unique due to its stable isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This labeling provides a distinct advantage in research applications, enabling detailed analysis of biochemical pathways and mechanisms.
属性
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i3+1,8+1,12+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSXRVCMGQZWBV-DUHRKNADSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661992 | |
| Record name | L-gamma-Glutamyl-L-cysteinyl(~13~C_2_,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815610-65-2 | |
| Record name | L-gamma-Glutamyl-L-cysteinyl(~13~C_2_,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 815610-65-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


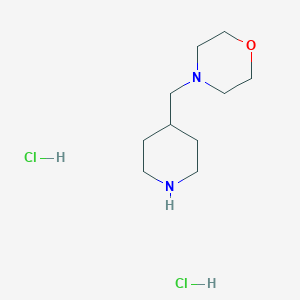
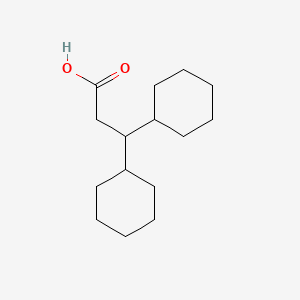
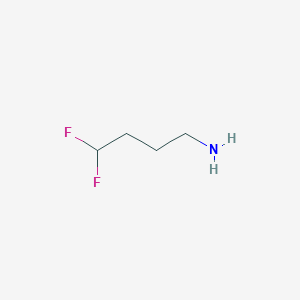
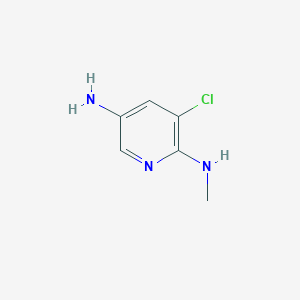
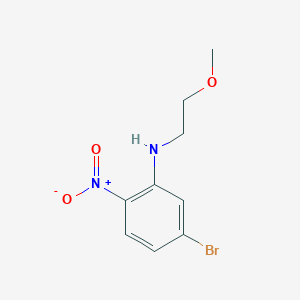
![5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B3155933.png)
